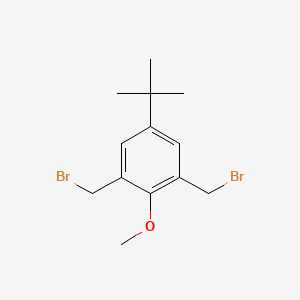
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is a complex organic compound characterized by its bromomethyl groups, tert-butyl group, and methoxy group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 1,3-dimethylbenzene. Bromination in the presence of a catalyst such as iron (III) bromide can introduce bromomethyl groups at the 1 and 3 positions.
Alkylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst.
Methoxylation: The methoxy group can be introduced through the reaction with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene undergoes various types of reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl groups to methylene groups.
Substitution: Nucleophilic substitution reactions can replace bromomethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide, ammonia.
Major Products Formed:
Oxidation: 1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzoic acid.
Reduction: 1,3-Dimethyl-5-tert-butyl-2-methoxybenzene.
Substitution: 1,3-Bis(cyanomethyl)-5-tert-butyl-2-methoxybenzene.
Applications De Recherche Scientifique
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studying the effects of bromomethyl groups on biological systems.
Medicine: Potential use in drug design and development due to its structural complexity.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: Bromomethyl groups can interact with enzymes and receptors, influencing biological processes.
Pathways: Involvement in metabolic pathways and signaling cascades.
Comparaison Avec Des Composés Similaires
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is unique due to its combination of functional groups:
Similar Compounds: 1,3-Dibromobenzene, 1,3-Dimethylbenzene, 1,3-Bis(chloromethyl)benzene.
Uniqueness: The presence of both bromomethyl and tert-butyl groups provides distinct chemical reactivity and stability compared to other similar compounds.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and technology.
Propriétés
Numéro CAS |
69403-15-2 |
|---|---|
Formule moléculaire |
C13H18Br2O |
Poids moléculaire |
350.09 g/mol |
Nom IUPAC |
1,3-bis(bromomethyl)-5-tert-butyl-2-methoxybenzene |
InChI |
InChI=1S/C13H18Br2O/c1-13(2,3)11-5-9(7-14)12(16-4)10(6-11)8-15/h5-6H,7-8H2,1-4H3 |
Clé InChI |
KYICBEOXZMRATP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)CBr)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















